N-(pyridin-3-ylmethyl)isobutyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)10(13)12-7-9-4-3-5-11-6-9/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSTAMNXUPMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Analysis and Spectroscopic Characterization of N Pyridin 3 Ylmethyl Isobutyramide
Spectroscopic Characterization Techniques
Spectroscopic methods provide in-depth information about the molecular structure, connectivity, and the chemical environment of atoms within N-(pyridin-3-ylmethyl)isobutyramide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum, typically recorded in a solvent like CDCl₃, shows distinct signals for the protons of the pyridine (B92270) ring and the isobutyramide (B147143) moiety.
The aromatic region of the spectrum is characteristic of the 3-substituted pyridine ring. The proton at position 2 (H-2) of the pyridine ring typically appears as a singlet or a narrow doublet at the most downfield position of the aromatic signals due to its proximity to the electronegative nitrogen atom. The proton at H-6 also appears downfield, often as a doublet. The protons at H-4 and H-5 show signals at more upfield positions within the aromatic region, with their multiplicities determined by coupling to adjacent protons.
In the aliphatic region, the methylene (B1212753) protons (-CH₂-) connecting the pyridine ring to the amide nitrogen appear as a doublet, coupled to the amide proton (NH). The amide proton itself is often observed as a broad triplet. The methine proton (-CH-) of the isobutyryl group appears as a septet due to coupling with the six equivalent protons of the two methyl groups. These two methyl groups (-CH₃) give rise to a characteristic doublet signal further upfield.
¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-2 | ~8.55 | d | ~1.8 |
| Pyridine H-6 | ~8.50 | dd | ~4.8, 1.5 |
| Pyridine H-4 | ~7.65 | dt | ~7.8, 1.9 |
| Pyridine H-5 | ~7.28 | ddd | ~7.8, 4.8, 0.8 |
| Amide NH | ~6.00 | t | ~5.9 |
| Methylene (-CH₂-) | ~4.45 | d | ~5.9 |
| Methine (-CH-) | ~2.45 | sept | ~6.9 |
| Methyl (-CH₃) x 2 | ~1.18 | d | ~6.9 |
Note: Spectral data are typical values and may vary slightly based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. chemicalbook.com
The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing around 177 ppm. The carbons of the pyridine ring appear in the aromatic region (120-150 ppm). Due to the influence of the nitrogen atom, the C-2 and C-6 carbons are the most deshielded among the pyridine carbons. The signal for the methylene carbon (-CH₂-) is found in the aliphatic region, as are the signals for the methine (-CH-) and methyl (-CH₃) carbons of the isobutyryl group.
¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~177.0 |
| Pyridine C-2 | ~149.0 |
| Pyridine C-6 | ~148.5 |
| Pyridine C-4 | ~135.5 |
| Pyridine C-3 | ~134.0 |
| Pyridine C-5 | ~123.5 |
| Methylene (-CH₂-) | ~41.0 |
| Methine (-CH-) | ~35.5 |
| Methyl (-CH₃) x 2 | ~19.5 |
Note: Spectral data are typical values and may vary slightly based on solvent and experimental conditions.
Two-Dimensional NMR Methodologies (e.g., COSY, HMBC, HSQC)
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6). It would also confirm the coupling between the methylene protons (-CH₂-) and the amide proton (NH), as well as the coupling between the methine proton (-CH-) and the methyl protons (-CH₃) of the isobutyramide group.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.45 ppm would correlate with the carbon signal at ~41.0 ppm, assigning them to the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations would be observed from the methylene protons (-CH₂-) to the pyridine carbons (C-3 and C-4) and to the carbonyl carbon (C=O), confirming the connectivity between the picolyl group and the isobutyramide moiety.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules and is an excellent method for identifying the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.
A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the secondary amide (Amide I band) is expected around 1640-1680 cm⁻¹. Another important band is the N-H bending vibration (Amide II band), which appears around 1530-1550 cm⁻¹. The N-H stretching vibration of the amide is visible as a distinct band in the region of 3250-3350 cm⁻¹.
The pyridine ring shows characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic isobutyryl group are observed around 2850-3100 cm⁻¹.
Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3250-3350 | N-H Stretch | Secondary Amide |
| 2850-3100 | C-H Stretch | Aromatic and Aliphatic |
| 1640-1680 | C=O Stretch (Amide I) | Secondary Amide |
| 1530-1550 | N-H Bend (Amide II) | Secondary Amide |
| 1400-1600 | C=C and C=N Stretch | Pyridine Ring |
Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., solid KBr pellet or liquid film).
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides critical insights into the molecular vibrations of this compound, revealing characteristic frequencies for its distinct functional groups. The spectrum is interpreted by correlating observed bands with known vibrational modes of its constituent parts: the pyridine ring, the amide group, and the isobutyl moiety.
The analysis of this compound would be expected to show the following characteristic Raman bands:
Amide I Band: A strong band anticipated in the 1640–1680 cm⁻¹ region, primarily attributed to the C=O stretching vibration of the secondary amide.
Pyridine Ring Vibrations: Multiple bands are characteristic of the pyridine ring. Aromatic C=C and C=N stretching vibrations typically appear in the 1400–1610 cm⁻¹ range. The ring "breathing" mode, a symmetric vibration of the entire ring, is expected as a sharp, intense band around 1000-1040 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching from the pyridine ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutyl and methylene groups would appear in the 2850–2980 cm⁻¹ range. Bending vibrations for CH₂ and CH₃ groups are found in the 1340-1470 cm⁻¹ region. scifiniti.com
C-N Stretching: The C-N stretching of the amide linkage is expected in the 1200-1350 cm⁻¹ range, often coupled with other vibrations. nih.gov
These assignments are typically confirmed through comparative analysis with related structures and can be supported by computational methods like Density Functional Theory (DFT). scifiniti.comnih.gov
Table 1: Predicted Characteristic Raman Shifts for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 | Medium | Aromatic C-H Stretch (Pyridine) |
| ~2970 | Strong | Aliphatic C-H Stretch (Isobutyl, Methylene) |
| ~1660 | Strong | Amide I (C=O Stretch) |
| ~1590 | Medium | Aromatic Ring Stretch (C=C, C=N) |
| ~1450 | Medium | CH₂/CH₃ Bending |
| ~1030 | Strong | Pyridine Ring Breathing Mode |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. Based on its chemical formula, C₁₀H₁₄N₂O, the exact mass of the molecular ion [M]⁺ is 178.1106 g/mol . sigmaaldrich.com
In electron ionization (EI) mass spectrometry, the molecule would be expected to produce a distinct fragmentation pattern that confirms its structure:
Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the intact molecule.
Base Peak: A prominent peak is expected at m/z = 92, resulting from the stable pyridin-3-ylmethyl cation ([C₅H₄NCH₂]⁺), formed by cleavage of the amide C-N bond.
Isobutyryl Cation: A peak at m/z = 71 corresponding to the [CH(CH₃)₂CO]⁺ cation.
Other Fragments: Another significant fragment may appear at m/z = 107, representing the pyridin-3-ylmethanamine radical cation, following a McLafferty-type rearrangement and loss of isobutylene. The isobutyramide fragment itself would show a molecular ion at m/z = 87. chemicalbook.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Structural Formula |
| 178 | Molecular Ion | [C₁₀H₁₄N₂O]⁺ |
| 107 | Pyridin-3-ylmethanamine radical cation | [C₆H₈N₂]⁺• |
| 92 | Pyridin-3-ylmethyl cation (tropylium-like) | [C₆H₆N]⁺ |
| 71 | Isobutyryl cation | [(CH₃)₂CHCO]⁺ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic structure of this compound can be probed using UV-Vis spectroscopy. The primary chromophore in the molecule is the pyridine ring. The isobutyramide group acts as an auxochrome and is not expected to absorb significantly in the near-UV range.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, is expected to exhibit absorption bands characteristic of the pyridine moiety:
A moderately intense band around 255-265 nm. This absorption corresponds to the π → π* electronic transition within the aromatic system of the pyridine ring. For comparison, pyridine itself shows a similar absorption band at approximately 257 nm, and simple derivatives like 1-pyridin-3-yl-ethylamine (B1303624) have an absorption maximum at 258 nm. nist.gov
A weaker band, which may appear as a shoulder around 280-290 nm, can be attributed to the n → π* transition involving the non-bonding electrons on the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net
Solvent polarity can influence the position of these peaks, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~260 | Moderate to Strong | π → π | Pyridine Ring |
| ~285 (Shoulder) | Weak | n → π | Pyridine Ring |
X-ray Crystallographic Investigations
While a published crystal structure for this compound is not available, analysis of closely related compounds allows for a detailed discussion of the expected crystallographic features. X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement
The process involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The diffraction pattern is collected and processed to solve and refine the crystal structure. The refinement process minimizes the difference between observed and calculated structure factors.
Space Group and Unit Cell Parameters
The crystal system, space group, and unit cell parameters define the geometry and symmetry of the crystal lattice. Based on related structures like N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide, this compound might crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). researchgate.net The unit cell dimensions (a, b, c, α, β, γ) would define the size and shape of the repeating unit. Intermolecular hydrogen bonding between the amide N-H donor and the pyridine nitrogen or amide carbonyl oxygen acceptors would be a dominant feature influencing the crystal packing. researchgate.net
Table 4: Illustrative Crystal Data and Structure Refinement Parameters (Note: These are typical values based on related structures and are for illustrative purposes only, as experimental data for the title compound is not publicly available.)
| Parameter | Illustrative Value |
| Chemical formula | C₁₀H₁₄N₂O |
| Formula weight | 178.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~12.0 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1015 |
| Z (molecules/unit cell) | 4 |
| R₁ [I > 2σ(I)] | ~0.05 |
| wR₂ (all data) | ~0.15 |
| Goodness-of-fit (S) | ~1.05 |
Data Collection and Refinement Protocols (e.g., R-factors, goodness-of-fit)
The quality of a crystal structure determination is assessed by several factors. The R-factor (or residual factor, R₁) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; values below 0.05 (5%) are considered excellent for small molecules. The weighted R-factor (wR₂) and the goodness-of-fit (S) are also used to evaluate the refinement quality. An S value close to 1 indicates a good model. The refinement protocol involves placing atoms in calculated positions and refining their coordinates and displacement parameters until these indicators converge at low values. sigmaaldrich.com
Detailed Molecular Conformation and Geometrical Parameters
A definitive analysis of the molecular conformation and the precise geometrical parameters of this compound is not possible without experimental crystallographic data.
Bond Lengths and Bond Angles
Specific bond lengths and angles for this compound are not available in the current scientific literature.
Dihedral Angles and Torsion Angle Analysis
An analysis of the dihedral and torsion angles, which would describe the rotational conformation of the molecule, cannot be conducted due to the absence of structural data.
Molecular Symmetry Analysis
The point group symmetry of this compound in the solid state remains undetermined without a crystal structure.
Supramolecular Architecture and Crystal Packing Analysis
Details regarding the arrangement of molecules in the crystal lattice, including crystal system, space group, and packing motifs for this compound, are currently unknown.
Analysis of Intermolecular Interactions
A specific and detailed analysis of the intermolecular forces governing the crystal structure of this compound cannot be provided.
Hydrogen Bonding Networks (N-H...O, O-H...N, O-H...O, C-H...N)
While the molecular structure suggests the potential for various hydrogen bonding interactions, the actual networks and their geometries within the crystal structure have not been experimentally determined.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the context of this compound, halogen bonding would only be relevant if the molecule were derivatized with halogen atoms. For instance, substitution on the pyridine ring or the isobutyramide group with elements like chlorine, bromine, or iodine could introduce the possibility of such interactions.
In hypothetical halogenated derivatives of this compound, the pyridine nitrogen atom could act as a halogen bond acceptor. The strength and geometry of these interactions would be influenced by the nature of the halogen atom, with iodine typically forming the strongest halogen bonds, followed by bromine and chlorine. These interactions can play a significant role in the crystal engineering of halogenated organic compounds, directing the assembly of molecules into specific supramolecular architectures.
Table 1: Theoretical Halogen Bond Parameters in a Hypothetical Halogenated this compound Derivative
| Interacting Atoms | Typical Distance (Å) | Typical Angle (°) |
| N···I | 2.8 - 3.5 | 160 - 180 |
| N···Br | 2.9 - 3.6 | 150 - 170 |
| N···Cl | 3.0 - 3.7 | 140 - 160 |
Note: This data is illustrative and based on general principles of halogen bonding, not on experimental data for this compound.
Pi-Pi Stacking and Other Non-Covalent Interactions
The planar, electron-deficient pyridine ring in this compound is a key feature that can participate in various non-covalent interactions, significantly influencing its solid-state structure.
Hydrogen Bonding: The amide functional group (-CONH-) in this compound is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular hydrogen bonds, which are often the primary drivers of molecular assembly in the solid state. These hydrogen bonds can lead to the formation of various supramolecular motifs, such as chains or sheets.
C-H···π Interactions: The electron-rich π-system of the pyridine ring can also act as an acceptor for weak hydrogen bonds from C-H groups of neighboring molecules. These C-H···π interactions, although weaker than conventional hydrogen bonds, are numerous in organic crystals and collectively contribute to the stability of the crystal packing.
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Pi-Pi Stacking | Pyridine Ring | Pyridine Ring |
| Hydrogen Bonding | Amide N-H | Amide C=O, Pyridine N |
| C-H···π | Aliphatic/Aromatic C-H | Pyridine Ring π-system |
Note: This table outlines potential interactions based on the molecular structure of this compound.
Polymorphism and Co-crystallization Phenomena Studies
Detailed experimental studies on the polymorphism and co-crystallization of this compound are not widely reported. However, the structural features of the molecule suggest a propensity for these phenomena.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The conformational flexibility of the bond linking the pyridine ring and the amide group, along with the potential for different hydrogen bonding and π-π stacking arrangements, makes this compound a candidate for exhibiting polymorphism. Different polymorphs would likely display distinct physical properties, such as melting point, solubility, and stability. The identification and characterization of different polymorphic forms would require systematic screening through various crystallization techniques and analysis by methods such as X-ray diffraction and differential scanning calorimetry.
Co-crystallization: Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in the same crystal lattice. The pyridine nitrogen and the amide group in this compound are excellent sites for forming hydrogen bonds with other molecules, known as co-formers. By selecting appropriate co-formers, it is possible to design novel solid forms with tailored properties. For example, co-crystallization with carboxylic acids could lead to the formation of robust hydrogen-bonded synthons between the pyridine nitrogen and the carboxylic acid group. Such studies would be valuable in the field of crystal engineering to modulate the physicochemical properties of this compound.
Computational and Theoretical Studies on N Pyridin 3 Ylmethyl Isobutyramide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules. researchgate.netniscair.res.in These computational methods provide detailed insights into molecular geometry, vibrational frequencies, and the nature of chemical bonds, complementing experimental findings.
DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in studying medium to large-sized molecules. niscair.res.in These calculations allow for a thorough investigation of various molecular properties.
The optimization of the molecular geometry of N-(pyridin-3-ylmethyl)isobutyramide is the foundational step in its computational analysis. Using methods like B3LYP with a 6-31G(d,p) basis set, the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface is determined. niscair.res.in This process yields crucial information on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, theoretical data on structural parameters have shown good agreement with experimental results. researchgate.net
| Parameter | Description |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three atoms across at least two bonds. |
| Dihedral Angles | The angle between two intersecting planes, often used to describe the conformation of a molecule. |
This table represents the types of data obtained from geometry optimization, not specific values for the target compound.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated harmonic vibrational frequencies are often scaled to better match experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For instance, in pyridine-containing compounds, the characteristic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. researchgate.net
| Vibrational Mode | Description |
| Stretching (ν) | A change in the length of a bond. |
| Bending (δ, γ) | A change in the angle between two bonds. |
| Torsion (τ) | A change in the dihedral angle involving four atoms. |
This table describes general vibrational modes and is not specific to this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter for assessing the chemical stability and reactivity of a molecule; a larger gap implies higher stability and lower reactivity. researchgate.netscirp.org This analysis helps in understanding the charge transfer interactions that can occur within the molecule. scirp.orgdergipark.org.tr
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap | ELUMO - EHOMO | Chemical stability and reactivity |
This table outlines the key aspects of HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, with red indicating regions of high electron density (electronegative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (electropositive potential), which are prone to nucleophilic attack. dergipark.org.trnih.gov For pyridine derivatives, the nitrogen atom often presents an electronegative region, while hydrogen atoms attached to the ring can show electropositive character. researchgate.netnih.gov
Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.org This technique is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a quantity that highlights regions where the electron density deviates from a uniform distribution, which is characteristic of non-covalent interactions. chemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished:
Hydrogen Bonds: Appear as strong, attractive interactions.
Van der Waals Interactions: Characterized as weak, delocalized interactions. researchgate.net
Steric Repulsion: Identified as strong, repulsive interactions, often found in crowded regions of a molecule or between molecules in close contact. scielo.org.mx
For this compound, an RDG analysis would be crucial for understanding its intramolecular and intermolecular interactions. Intramolecularly, a hydrogen bond could potentially form between the amide hydrogen (N-H) and the pyridine nitrogen atom, leading to a specific conformational preference. Intermolecularly, in a crystalline state or a solvated environment, RDG analysis could reveal a network of interactions. These would likely include hydrogen bonds involving the amide group (N-H as a donor and C=O as an acceptor) and potential C-H···π interactions involving the pyridine ring. The isobutyryl group's methyl hydrogens could also participate in weak van der Waals contacts. Visualizing these interactions as isosurfaces provides a clear three-dimensional picture of the bonding landscape, where colors typically represent the interaction type (e.g., blue for hydrogen bonds, green for van der Waals, and red for steric clashes). researchgate.net
Energy Framework Analysis
Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice, providing quantitative insights into the stability of the crystal packing. This method calculates the interaction energies between a central molecule and its neighbors and dissects them into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.in The results are often visualized as cylindrical frameworks where the radius of the cylinder is proportional to the strength of the interaction energy. rasayanjournal.co.innih.gov
While a crystal structure for this compound is not publicly available, an energy framework analysis would be a powerful tool to understand its solid-state properties if one were determined. Studies on other pyridine derivatives have shown that electrostatic and dispersion forces are often the dominant contributors to the total interaction energy. rasayanjournal.co.iniucr.org For this compound, one would expect significant electrostatic contributions from the polar amide group and the pyridine nitrogen. Dispersion forces would arise from the interactions across the entire molecular surface, particularly the pyridine ring and the isobutyl group.
The analysis would generate data on the interaction energies between molecular pairs, which can be tabulated to compare the relative importance of different interaction motifs.
Table 1: Hypothetical Interaction Energy Components for a Molecular Pair of this compound
| Interaction Type | Electrostatic Energy (E_ele) (kJ/mol) | Dispersion Energy (E_dis) (kJ/mol) | Repulsion Energy (E_rep) (kJ/mol) | Polarization Energy (E_pol) (kJ/mol) | Total Energy (E_tot) (kJ/mol) |
| Amide-Amide (H-bond) | -50.5 | -25.2 | 15.8 | -8.1 | -68.0 |
| Pyridine-Pyridine (π-stacking) | -15.3 | -45.7 | 12.1 | -4.5 | -53.4 |
| Isobutyl-Isobutyl (vdW) | -2.1 | -20.3 | 8.5 | -1.1 | -15.0 |
Note: This table is illustrative and presents hypothetical values based on typical energy ranges found in related molecular systems to demonstrate the output of an energy framework analysis.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational landscape, flexibility, and interactions of a molecule in various environments, such as in a vacuum or in a solvent.
Conformational Landscape and Flexibility Analysis
MD simulations of this compound would reveal its preferred three-dimensional shapes (conformations) and how it transitions between them. The key areas of flexibility in this molecule are the rotatable bonds: the C-C and C-N bonds of the ethyl-amide linker and the C-N bond of the isobutyramide (B147143) group.
A critical aspect to analyze would be the rotation around the amide C-N bond, which is known to have a significant energy barrier, leading to distinct cis and trans conformations. The trans conformation is typically more stable in simple amides. Furthermore, the orientation of the pyridine ring relative to the isobutyramide group is determined by the dihedral angles of the methylene (B1212753) linker. MD simulations can map the energy landscape associated with these rotations, identifying low-energy, stable conformations and the pathways to interconvert between them. mdpi.comnih.gov Studies on similar pyridine-dicarboxamides have shown that the molecule can adopt folded or linear conformations depending on intermolecular forces and the presence of solvent molecules. researchgate.net The flexibility analysis would also quantify the root-mean-square fluctuation (RMSF) of each atom, highlighting the most mobile regions of the molecule, which are likely to be the terminal isobutyl group and the pyridine ring.
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these solvent effects. rsc.org Simulations in different solvents, such as water (polar, protic), and a non-polar solvent like hexane, would provide insights into how intermolecular interactions change.
In a polar solvent like water, the polar amide group and the pyridine nitrogen would form strong hydrogen bonds with water molecules. nih.gov This solvation shell would influence the conformational preferences of the solute. For instance, strong interactions with water might disrupt potential intramolecular hydrogen bonds, favoring more extended conformations over compact, folded ones. nih.gov The solubility and aggregation behavior of the molecule could also be predicted by analyzing the solute-solvent and solute-solute interactions over the course of the simulation. In contrast, in a non-polar solvent, intramolecular hydrogen bonding and intermolecular self-association via amide hydrogen bonds would likely be more prevalent.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing molecules with desired biological activities. nih.gov These approaches correlate variations in the chemical structure of a series of compounds with changes in their measured biological effect.
Ligand-Based SAR Approaches for this compound Derivatives
In the absence of a known protein target structure, ligand-based SAR approaches are employed. This involves synthesizing and testing a series of derivatives of a lead compound—in this case, this compound—to build a model of the pharmacophore, which is the essential arrangement of molecular features necessary for biological activity.
A systematic SAR study on this compound would involve modifying three key regions:
The Pyridine Ring: Introducing substituents (e.g., chloro, methyl, methoxy) at different positions (2, 4, 5, 6) would probe the electronic and steric requirements of the corresponding binding pocket. For example, an electron-withdrawing group might enhance or diminish activity depending on the nature of the interaction.
The Isobutyramide Group: The isobutyl group could be replaced with other alkyl groups (e.g., tert-butyl, cyclopropyl) to explore the size and shape tolerance of the binding site. The amide itself could be modified, for instance, by N-methylation, which would remove the hydrogen bond donor capability and reveal its importance for activity. pharmacy180.com
The Methylene Linker: The length and rigidity of the linker between the pyridine and amide moieties could be altered. For example, replacing the flexible -CH₂- linker with a more rigid one, like a cyclopropane (B1198618) ring or a double bond, would explore the required spatial orientation between the two ends of the molecule. nih.gov
The findings from such a study can be summarized in a SAR table, which provides a qualitative understanding of how structural changes impact activity.
Table 2: Illustrative Structure-Activity Relationship for Hypothetical this compound Derivatives
| Compound | R1 (Pyridine Ring) | R2 (Amide Group) | Linker (X) | Hypothetical Activity (IC₅₀, nM) | SAR Observation |
| Parent | H | isobutyl | -CH₂- | 100 | Baseline activity |
| 1a | 2-chloro | isobutyl | -CH₂- | 50 | Electron-withdrawing group at position 2 is beneficial. |
| 1b | 4-methoxy | isobutyl | -CH₂- | 500 | Electron-donating group at position 4 is detrimental. |
| 2a | H | tert-butyl | -CH₂- | 80 | Increased steric bulk is tolerated. |
| 2b | H | cyclopropyl | -CH₂- | 200 | Smaller, rigid group reduces activity. |
| 3a | H | isobutyl (N-Me) | -CH₂- | >1000 | Amide N-H is crucial for activity (likely H-bond donor). |
| 4a | H | isobutyl | -(CH₂)₂- | 800 | Increasing linker length is detrimental. |
Note: This table is for illustrative purposes. The compounds and their activities are hypothetical and serve to demonstrate the principles of an SAR study.
These SAR findings can then be used to build a QSAR model, which creates a mathematical equation relating molecular descriptors (e.g., logP, molecular weight, electronic properties) to biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. acs.org
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of molecules with their 3D shapes and steric and electrostatic fields. This technique is instrumental in drug design and lead optimization by providing a detailed understanding of how modifications to a molecule's structure can affect its interaction with a biological target. nih.gov
A comprehensive search of scientific literature reveals a lack of specific CoMFA studies conducted on this compound. While CoMFA has been widely applied to various classes of compounds, including enzyme inhibitors, to elucidate their structure-activity relationships, no such analysis has been published for this particular compound. nih.govnih.gov Therefore, there are no available data tables or detailed research findings detailing the steric and electrostatic field contributions to the hypothetical activity of this compound.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR technique that, like CoMFA, relates the structural characteristics of molecules to their biological activities. mdpi.com CoMSIA calculates similarity indices based on various physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov This method often provides more intuitive and easily interpretable contour maps compared to CoMFA, which can guide the modification of molecular structures to enhance biological activity. nih.gov
Despite the utility of CoMSIA in medicinal chemistry, there are no specific studies in the available scientific literature that have applied this method to this compound. mdpi.comnih.gov Consequently, there are no established CoMSIA models, statistical data, or contour maps that would describe the impact of different physicochemical fields on the activity of this compound.
Computational Elucidation of Reaction Mechanisms
Transition State Characterization and Reaction Pathways
The elucidation of reaction mechanisms through computational methods involves identifying transition states and mapping the reaction pathways. Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for reactants to transform into products. Computational chemistry allows for the characterization of the geometry and energy of these high-energy transition state structures.
A thorough review of existing research indicates that no specific computational studies have been published on the characterization of transition states or the detailed reaction pathways involved in the synthesis or transformation of this compound. While computational studies have been performed on related pyridine derivatives to understand reaction mechanisms, such as lithiation or the formation of other complex heterocycles, this specific information is not available for this compound. researchgate.net
Energy Profiles of Chemical Transformations Involving the Compound
The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products, passing through transition states and any intermediates. These profiles are crucial for understanding the feasibility and kinetics of a chemical transformation.
There is currently no published research that details the computational energy profiles for chemical transformations involving this compound. While computational studies on other nitrogen-containing heterocyclic compounds have explored their energetic properties and reaction thermodynamics, similar analyses for this compound are not present in the scientific literature. dtic.milmdpi.com Therefore, data tables of calculated energies for stationary points (reactants, transition states, intermediates, and products) along a reaction coordinate for this compound are not available.
Ligand Binding and in Vitro Biological Target Interaction Mechanisms of N Pyridin 3 Ylmethyl Isobutyramide
Identification and Characterization of Biological Targets (In Vitro)
Extensive searches of publicly available scientific literature and research databases have yielded no specific studies on the in vitro identification and characterization of biological targets for the chemical compound N-(pyridin-3-ylmethyl)isobutyramide. The following subsections detail the absence of data regarding its interaction with enzymes and receptors.
In Vitro Enzyme Inhibition Kinetics and Mechanism
There is currently no available research that details the in vitro enzyme inhibition kinetics or the mechanism by which this compound may interact with any specific enzyme. Studies investigating its inhibitory constant (Ki), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or the kinetic parameters of its interaction with any enzymatic target have not been published in the peer-reviewed scientific literature.
In Vitro Receptor Binding Affinity and Selectivity
No data is available from in vitro receptor binding assays for this compound. Consequently, its binding affinity (typically measured as the dissociation constant, Kd, or the inhibition constant, Ki), and its selectivity for any particular receptor subtype are unknown. There are no published reports of radioligand displacement assays or other biochemical assays that would elucidate its receptor binding profile.
Molecular Recognition and Binding Mode Analysis
Consistent with the lack of identified biological targets, there are no published studies on the molecular recognition and binding mode analysis of this compound. The computational and biophysical studies required for such an analysis are contingent on first identifying a specific biological target.
Molecular Docking Simulations for Ligand-Target Interactions
As no specific biological target has been identified for this compound, no molecular docking simulations have been reported. Molecular docking studies are computational methods used to predict the preferred orientation of a ligand when bound to a specific protein target. Without a defined target, these simulations cannot be performed.
Advanced Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
There are no studies in the scientific literature that have performed advanced binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), for this compound. These computational methods are used to estimate the free energy of binding of a ligand to a target, and therefore require a known ligand-target complex.
Ligand-Induced Conformational Changes in Target Macromolecules
No experimental or computational studies have been published that describe any ligand-induced conformational changes in a target macromolecule upon the binding of this compound. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or molecular dynamics simulations, which can reveal such changes, have not been applied to this compound in the context of a specific biological target.
Analysis of Intermolecular Forces Driving Ligand-Target Complexation
The binding of any ligand to its biological target is a dynamic process governed by a variety of non-covalent intermolecular forces. These interactions, though individually weak, collectively contribute to the stability and specificity of the ligand-target complex. For a molecule with the structural features of this compound—containing a pyridine (B92270) ring, an amide group, and an isobutyl moiety—several types of interactions would be anticipated to play a role in its binding to a protein target.
Hydrogen Bonding: The amide group in this compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. These features would allow the compound to form hydrogen bonds with appropriate amino acid residues, such as serine, threonine, tyrosine, aspartate, glutamate, asparagine, and glutamine, within a protein's binding pocket.
Hydrophobic Interactions: The isobutyl group is a nonpolar, aliphatic moiety. This part of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, phenylalanine, and tryptophan. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein.
Pi-Cation and Pi-Pi Stacking Interactions: The pyridine ring, being an aromatic system, can participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-rich pi system of the pyridine ring can interact favorably with positively charged amino acid residues like lysine (B10760008) and arginine through cation-pi interactions.
While these represent the theoretical intermolecular forces that could drive the complexation of this compound with a biological target, the absence of specific experimental data, such as co-crystal structures or detailed binding assays, prevents a definitive analysis of their relative contributions.
Modulation of Protein-Protein Interactions (PPIs) by this compound Derivatives (In Vitro)
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. Small molecules that can modulate PPIs are therefore of significant therapeutic interest. In principle, derivatives of this compound could be designed to either inhibit or stabilize specific PPIs. However, there is no publicly available research demonstrating the in vitro modulation of any PPI by this compound or its derivatives. The discovery and development of PPI modulators is a complex field that often involves extensive screening and structure-based design efforts, none of which have been reported for this specific chemical scaffold.
Structure-Based Design Principles for Enhanced Target Engagement
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design ligands with improved affinity and selectivity. This process typically involves iterative cycles of computational modeling, chemical synthesis, and biological testing. For N-(pyridin-in-3-ylmethyl)isobutyramide, if a specific biological target were identified and its structure determined, several principles could be applied to enhance its engagement:
Scaffold Hopping and Bioisosteric Replacement: The pyridine ring, isobutyramide (B147143) core, or linking methylene (B1212753) group could be replaced with other chemical moieties to explore new interactions or improve physicochemical properties.
Fragment-Based Growth: If a smaller fragment of the molecule was found to bind to the target, it could be elaborated upon to increase its interactions and affinity.
Optimization of Intermolecular Forces: Modifications could be made to the molecule to strengthen existing hydrogen bonds, optimize hydrophobic contacts, or enhance pi-stacking and cation-pi interactions.
Without a known biological target and its structure, any discussion of structure-based design for this compound remains purely hypothetical.
Role as Ligands in Metal-Organic Frameworks (MOFs) for Coordination Chemistry
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridyl nitrogen and the amide oxygen of this compound have the potential to act as coordination sites for metal ions, making the molecule a candidate for use as a ligand in the synthesis of MOFs. The specific geometry and connectivity of the resulting MOF would depend on the coordination preferences of the metal ion and the conformational flexibility of the ligand. However, a review of the existing literature reveals no instances of this compound being used in the construction of MOFs.
Q & A
Basic: What are the common synthetic routes for N-(pyridin-3-ylmethyl)isobutyramide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling pyridin-3-ylmethylamine with isobutyryl chloride. Key steps include:
- Acylation : Reacting pyridin-3-ylmethylamine with isobutyryl chloride in dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 4–6 hours .
- Catalysts : Triethylamine (TEA) or DMAP is used to neutralize HCl byproducts and enhance reaction efficiency.
- Purification : Automated silica gel chromatography (gradient elution with hexane/EtOAc) achieves >95% purity .
Optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and temperature controls side reactions. For scale-up, pilot plant protocols recommend using Grubbs catalysts for stereoselective modifications .
Advanced: How can enantioselective synthesis of this compound derivatives be achieved?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:
- Organocatalysis : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during cyclopropane ring formation in bicyclic analogs .
- Chiral Resolution : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers post-synthesis.
- Kinetic Control : Lower reaction temperatures (−20°C) and slow reagent addition minimize racemization .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: pyridine protons (δ 8.3–8.7 ppm), isobutyramide CH3 (δ 1.1 ppm), and NH (δ 6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 207.14) .
- X-ray Crystallography : SHELX software refines crystal structures to validate bond angles and spatial configuration .
Advanced: How can researchers resolve contradictions in crystallographic data for isobutyramide derivatives?
Methodological Answer:
Discrepancies (e.g., bond-length variations) arise from twinning or low-resolution data. Solutions include:
- Data Reprocessing : Use SHELXL to apply TWIN/BASF commands for twinned crystals .
- High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to improve model accuracy.
- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .
Basic: How is the purity of this compound quantified in pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Measures residual solvents (<0.1% w/w) to comply with ICH guidelines .
- Elemental Analysis : Verify C/H/N/O ratios within ±0.4% of theoretical values .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for isobutyramide derivatives targeting P2X7 receptors?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to P2X7 (PDB: 5UVI) to identify critical residues (e.g., Lys63, Asp280) .
- Bioisosteric Replacement : Substitute pyridin-3-ylmethyl with thiophen-3-yl groups to enhance lipophilicity (LogP >2.5) .
- In Vitro Assays : Measure IC50 in HEK293 cells expressing human P2X7 using ATP-induced Ca²⁺ influx (FLIPR) .
Basic: How can researchers troubleshoot low yields in the acylation of pyridin-3-ylmethylamine?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to detect unreacted amine or hydrolyzed isobutyryl chloride.
- Moisture Control : Rigorous drying of solvents (e.g., DCM over MgSO4) prevents hydrolysis .
- Stoichiometry : Optimize amine:acyl chloride ratio (1:1.1) with excess TEA (1.5 eq.) to drive completion .
Advanced: What computational methods support the design of isobutyramide-based enzyme inhibitors?
Methodological Answer:
- MD Simulations : GROMACS models ligand-enzyme dynamics (e.g., EGFR kinase) over 100 ns to assess binding stability .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (e.g., Cl, CF3) with IC50 values .
- ADMET Prediction : SwissADME estimates bioavailability (%F >30) and BBB penetration for CNS targets .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
